molecular formula C13H15N3O2S2 B2693995 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide CAS No. 329266-19-5

4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide

Cat. No.: B2693995
CAS No.: 329266-19-5
M. Wt: 309.4
InChI Key: XXZPHHDNJSKFJD-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. It features a hybrid structure combining a 4-methylbenzenesulfonamide group, a common pharmacophore in enzyme inhibition, with a pyrimidine-2-thioether moiety, a privileged scaffold in drug discovery . This specific molecular architecture suggests potential for the compound to act as a key intermediate or inhibitor in various biological pathways. The presence of the sulfonamide group is a hallmark of compounds that often target a wide range of enzymes, particularly carbonic anhydrases and other metalloenzymes . Simultaneously, the pyrimidine ring is a fundamental component in nucleic acids and many pharmaceuticals, known for its ability to confer antimicrobial, antiviral, and anticancer properties in research settings . The thioether linker connecting these two motifs may enhance the molecule's ability to interact with unique biological targets, such as enzymes requiring nucleophilic cysteine residues in their active sites. Researchers can leverage this compound in the development of novel therapeutic agents, as a chemical probe to study enzyme function, or as a scaffold for building libraries in structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-(2-pyrimidin-2-ylsulfanylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-11-3-5-12(6-4-11)20(17,18)16-9-10-19-13-14-7-2-8-15-13/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZPHHDNJSKFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(pyrimidin-2-ylthio)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H15N3O2S2
Molecular Weight: 309.41 g/mol
CAS Number: 329266-19-5

The compound features a sulfonamide group, a pyrimidine ring, and a thioether linkage, which contribute to its unique biological properties. The presence of the pyrimidine moiety is particularly relevant for its interactions with biological targets.

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    • Recent studies have demonstrated that derivatives of sulfonamides, including 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This suggests that this compound could serve as a template for developing new antimicrobial agents.
  • Cancer Treatment:
    • The compound has potential applications in cancer therapy, particularly through its ability to induce apoptosis in cancer cells. Research on related sulfonamide derivatives indicates that they can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . The structural features of this compound may enhance its effectiveness as an anticancer agent.
  • Enzyme Inhibition:
    • Studies have shown that sulfonamides can act as inhibitors of various enzymes, including those involved in bacterial resistance mechanisms. The specific interactions of this compound with target enzymes warrant further investigation to elucidate its potential as a therapeutic agent .

Case Studies and Research Findings

Study Focus Findings
PMC9267128Anticancer EvaluationDemonstrated cytotoxic effects against multiple human cancer cell lines .
MDPI MoleculesAntimicrobial EvaluationShowed promising results in inhibiting biofilm formation in K. pneumoniae and P. aeruginosa .
EchemiSynthesis and Biological ActivityDescribed the synthesis pathways and potential modifications for enhancing biological properties .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioether and sulfonamide groups play crucial roles in these interactions, forming hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Research Findings and Implications

  • By contrast, thiazole derivatives (15c, 10b) are synthesized efficiently via cyclocondensation .
  • Thermal Stability : Thiazole-based sulfonamides like 15c have high melting points (251–253°C) due to strong intermolecular hydrogen bonding , whereas bis-sulfonamide 11 may exhibit lower thermal stability due to its flexible ethylene glycol linker .
  • Solubility : The pyrimidine moiety likely improves aqueous solubility compared to purely aromatic derivatives (e.g., 3h ), which are more lipophilic .

Data Tables

Table 1: Elemental Analysis of Selected Compounds

Compound C (%) H (%) N (%) S (%) Reference
15c 50.08 4.01 18.58 18.23
10b 52.55 4.41 18.65 18.30

Table 2: Key Spectral Data

Compound ¹H NMR (δ, ppm) IR (υ, cm⁻¹)
15c 2.37 (s, CH3), 7.17–7.85 (aromatic), 10.54–12.82 (NH) 3295 (NH), 1715 (C=O), 1608 (C=N)
3h 7.0–7.8 (aromatic multiplet) Not reported

Biological Activity

4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide, with CAS number 329266-19-5, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅N₃O₂S₂
  • Molecular Weight : 309.41 g/mol
  • Structure : The compound features a pyrimidine ring linked to a benzenesulfonamide moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the pyrimidine ring in this compound enhances its interaction with bacterial enzymes, particularly dihydropteroate synthase, which is critical for folate synthesis in bacteria.

  • Case Study : A study demonstrated that similar sulfonamides showed IC₅₀ values in the low micromolar range against various bacterial strains, suggesting that this compound could possess comparable activity .

Anticancer Properties

Research into the anticancer potential of this compound is ongoing. Preliminary molecular docking studies suggest that it may inhibit certain cancer cell lines by targeting key proteins involved in cell proliferation and survival.

  • Mechanism of Action : The compound potentially interacts with the ATP-binding sites of kinases involved in tumor growth, similar to other benzenesulfonamide derivatives .
Compound IC₅₀ (µM) Cancer Cell Line
This compoundTBDMDA-MB-231 (Triple-negative breast cancer)
Reference Compound0.126MDA-MB-231

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. In particular, this compound may inhibit phosphodiesterase (PDE), which plays a role in regulating cyclic nucleotide levels within cells.

  • Research Findings : Inhibitory effects on PDE activity were observed in related compounds, suggesting potential therapeutic applications in conditions like asthma and cardiovascular diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be investigated.

Safety Profile

Toxicological assessments indicate that similar compounds exhibit lower toxicity against normal cells compared to cancerous ones, providing a promising therapeutic window.

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide?

Methodological Answer:

  • Employ multi-step synthesis with controlled coupling reactions, such as thioether bond formation between pyrimidine-thiol and ethyl sulfonamide intermediates.
  • Use catalysts (e.g., DCC for amidation) and polar aprotic solvents (e.g., DMF) under inert atmospheres.
  • Purify via column chromatography or recrystallization using ethanol/water mixtures to isolate high-purity crystals .

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • X-ray crystallography for absolute configuration determination (e.g., torsion angles between pyrimidine and benzenesulfonamide moieties) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity, with emphasis on pyrimidine-thioethyl proton shifts (~δ 3.5–4.0 ppm) .
  • IR spectroscopy to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrimidine ring vibrations .

Q. How can researchers assess the purity of this compound in synthetic batches?

Methodological Answer:

  • Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities.
  • Perform melting point analysis (compare to literature values) and TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress .

Advanced Research Questions

Q. How should discrepancies between computational docking predictions and experimental binding data for this compound be resolved?

Methodological Answer:

  • Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina.
  • Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants experimentally.
  • Perform alanine scanning mutagenesis on target proteins to identify critical residues for binding .

Q. What co-crystallization strategies can improve the aqueous solubility of this sulfonamide derivative?

Methodological Answer:

  • Screen co-formers (e.g., benzoic acid, nicotinamide) to create co-crystals via solvent-drop grinding or slow evaporation.
  • Characterize solubility enhancement using powder dissolution assays and validate stability via PXRD .

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Conduct enzyme inhibition assays using human liver microsomes and LC-MS to monitor metabolite formation.
  • Compare IC₅₀ values with known inhibitors (e.g., ketoconazole) and analyze structure-activity relationships (SAR) using docking simulations .

Q. What experimental approaches are suitable for probing the compound’s stability under physiological conditions?

Methodological Answer:

  • Perform accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
  • Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess pH-dependent hydrolysis of the sulfonamide group .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be reconciled?

Methodological Answer:

  • Re-optimize computational models using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to match experimental NMR shifts.
  • Validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

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